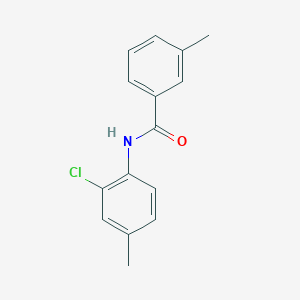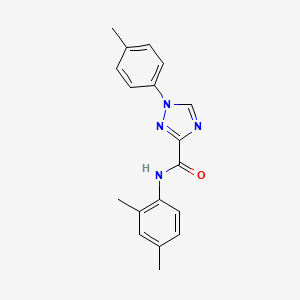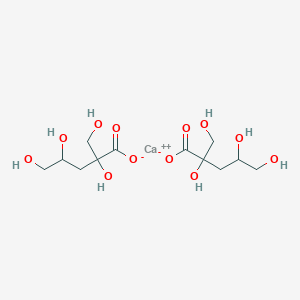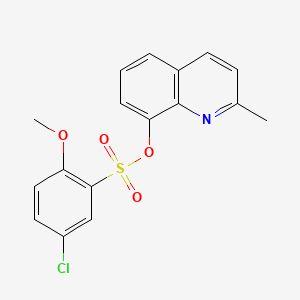![molecular formula C18H21ClN2O3S B15282588 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a chlorobenzene derivative with the piperazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research on serotonin receptors.
4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazine: Studied for its potential therapeutic effects and chemical reactivity.
Uniqueness
1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual functional groups (chlorophenyl and methoxy-methylphenylsulfonyl) allow for diverse interactions and applications.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-13-17(7-8-18(14)24-2)25(22,23)21-11-9-20(10-12-21)16-5-3-15(19)4-6-16/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
LWDRMWTVJGPDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)

![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether](/img/structure/B15282589.png)
